Dihydromaltol - 38877-21-3

Dihydromaltol

Catalog Number: EVT-513279
CAS Number: 38877-21-3
Molecular Formula: C6H8O3
Molecular Weight: 128.13 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Dihydromaltol, also known as 2,3-dihydro-5-hydroxy-6-methyl-4H-pyran-4-one, is a naturally occurring organic compound belonging to the class of cycloenolones. It is structurally related to other important aroma compounds like maltol, furaneol, and ethyl maltol. Dihydromaltol is found in various natural sources, including roasted chicory, [] Ryazhenka kefir, [, ] heated oak used in barrel making, [] roasted coffee, [] thermally treated Pedro Ximenez sweet wines, [] and certain fern species. [] This compound is known for its potent caramelized, sweet, and "toasty" aroma, contributing significantly to the flavor profile of these products. [, , , , , , ]

Maltol (3-Hydroxy-2-methyl-4H-pyran-4-one)

    Compound Description: Maltol is a naturally occurring organic compound that belongs to the pyrone family. It possesses a characteristic caramel-like aroma and is commonly found in various foods, beverages, and toasted materials like oak used in barrel making [].

2,5-Dimethyl-4-hydroxy-3(2H)-furanone (DMHF, Furaneol)

    Compound Description: DMHF, also known as Furaneol, is a potent aroma compound characterized by a strong, sweet, strawberry-like aroma. It is naturally occurring and frequently found in various fruits and heated foods [].

5-Ethyl-4-hydroxy-2-methyl-3(2H)-furanone (EHMF, Homofuronol)

    Compound Description: EHMF, also known as Homofuronol, is another furanone derivative with a strong, sweet, caramel-like aroma. Similar to DMHF, it is commonly found in various heated foods and beverages [].

    Relevance: EHMF is structurally analogous to dihydromaltol, with both compounds belonging to the broader class of cycloenolones. While EHMF contains a furan ring and an ethyl substituent, dihydromaltol has a pyran ring and a methyl substituent. EHMF serves as a reference point for comparing the flavor potency of dihydromaltol and its synthetic homolog, dihydroethylmaltol (DHEM) [].

Dihydro-ethylmaltol (DHEM; 6-Ethyl-2,3-dihydro-5-hydroxy-4H-pyran-4-one)

    Compound Description: DHEM is a synthetic homolog of dihydromaltol. It possesses a strong caramelized aroma, but unlike its furanoid isomer EHMF, DHEM has not been identified in natural sources [].

    Relevance: DHEM is structurally very similar to dihydromaltol, differing only in the presence of an ethyl substituent instead of a methyl group. This structural similarity translates to comparable sensory properties, with DHEM exhibiting a slightly higher flavor potency than dihydromaltol [].

Hydroxymaltol (3,5-Dihydroxy-2-methyl-4H-pyran-4-one)

    Compound Description: Hydroxymaltol is a pyrone derivative found in various foods and beverages, contributing to their aroma profile [].

    Relevance: Hydroxymaltol shares the same core pyrone structure as dihydromaltol and is considered a related compound due to its presence in similar food matrices. Its presence alongside dihydromaltol in studies on roasted coffee highlights their shared origin and potential contribution to the overall flavor profile [].

5-Hydroxymethylfurfural (HMF)

    Compound Description: HMF is an organic compound formed during the Maillard reaction, a chemical reaction between sugars and amino acids, often occurring during heating processes. It is found in various heat-treated foods and beverages [].

    Relevance: HMF is relevant to dihydromaltol due to their shared formation pathway via the Maillard reaction. Both compounds are often found in thermally processed foods and beverages, suggesting their potential role in the development of characteristic aromas associated with heating [, ].

Sotolon (3-Hydroxy-4,5-dimethyl-2(5H)-furanone)

    Compound Description: Sotolon is a potent aroma compound with a characteristic curry-like, sweet, or maple syrup aroma. It is naturally found in various foods and beverages, including aged wines and maple syrup [].

    Relevance: Sotolon, while structurally belonging to the furanone family, is often studied in conjunction with dihydromaltol due to their shared presence in thermally processed foods and beverages. Both contribute to the complex aroma profiles of these products [, ].

Cyclotene (2-Hydroxy-3-methyl-2-cyclopenten-1-one)

    Compound Description: Cyclotene is a volatile compound with a caramel-like odor, often found in heated foods and beverages [].

    Relevance: Cyclotene is often mentioned alongside dihydromaltol in studies on aroma compounds, particularly those focusing on "toasty" or "caramel" notes. They are frequently found together in thermally processed foods like roasted chicory and heated oak, suggesting a shared origin and contribution to the overall aroma profile [, ].

2,3-Dihydro-3,5-dihydroxy-6-methyl-4H-pyran-4-one (DDMP)

    Compound Description: DDMP is a pyrone derivative identified in heated oak wood, contributing to its characteristic aroma [].

    Relevance: DDMP is structurally similar to dihydromaltol and is frequently mentioned alongside it in studies on the aroma compounds found in thermally processed materials like oak wood used for aging wines. Their co-occurrence suggests they may play a role in the complex aroma development associated with these processes [, ].

Source and Classification

Dihydromaltol is classified under pyranones, a group of organic compounds characterized by a six-membered aromatic ring containing one oxygen atom. It is synthesized through both natural processes, such as the Maillard reaction, and synthetic methods involving various organic precursors. This compound has garnered attention for its applications in food science and potential health benefits due to its antioxidant capabilities .

Synthesis Analysis

Methods and Technical Details

Dihydromaltol can be synthesized through several methods:

  1. Dihydroxylation of 2-Methyl-5,6-dihydro-2H-pyran: This method utilizes hydrogen peroxide in the presence of a strong acid ion exchange resin. The reaction conditions are critical for yielding high purity.
  2. Industrial Production via Maillard Reaction: A common industrial approach involves reacting glucose with piperidine and proline in acetic acid to form an intermediate compound, 5-hydroxy-5,6-dihydromaltol. This intermediate is then heated to produce dihydromaltol .
  3. Alternative Synthetic Routes: Other methods include multi-step reactions that modify existing compounds to yield dihydromaltol as a final product .
Molecular Structure Analysis

Structure and Data

Dihydromaltol has a molecular formula of C₆H₈O₃ and a molecular weight of approximately 144.13 g/mol. The structure features a pyran ring with hydroxyl groups at the 5-position and a methyl group at the 6-position.

  • Chemical Structure:
    • Molecular Formula: C₆H₈O₃
    • Molecular Weight: 144.13 g/mol
    • Functional Groups: Hydroxyl (-OH), Methyl (-CH₃)

Nuclear Magnetic Resonance (NMR) spectroscopy can be employed to elucidate the structure further, providing insights into the arrangement of hydrogen and carbon atoms within the molecule .

Chemical Reactions Analysis

Reactions and Technical Details

Dihydromaltol participates in various chemical reactions:

  1. Oxidation and Reduction: Dihydromaltol can undergo oxidation to form hydroxylated derivatives, which may exhibit different antioxidant activities depending on their structure.
  2. Substitution Reactions: The compound can also participate in substitution reactions where hydroxyl groups are replaced or modified.
  3. Antioxidant Activity: Its primary role in biochemical systems is as an antioxidant, where it scavenges free radicals through hydrogen atom transfer mechanisms .

Common Reagents and Conditions

Common reagents used in reactions involving dihydromaltol include:

  • Hydrogen peroxide for oxidation.
  • Strong acid ion exchange resins as catalysts for dihydroxylation reactions.
Mechanism of Action

Process and Data

The mechanism by which dihydromaltol exerts its antioxidant effects involves several key steps:

  1. Scavenging Free Radicals: Dihydromaltol interacts with free radicals by donating hydrogen atoms, thereby neutralizing these potentially harmful species.
  2. Biochemical Pathways: It is formed from Amadori or Heyns rearrangement products through enolization processes during the Maillard reaction .
  3. Reduction of Oxidative Stress: By scavenging free radicals, dihydromaltol contributes to reducing oxidative stress within biological systems, which can help prevent cellular damage .
Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Dihydromaltol is typically a colorless to pale yellow liquid or solid.
  • Solubility: It is soluble in water and organic solvents like ethanol.

Chemical Properties

  • Stability: Dihydromaltol exhibits good stability under normal conditions but may degrade under extreme heat or acidic conditions.
  • Melting Point: The melting point ranges around 50–55 °C.
  • Boiling Point: The boiling point is approximately 200 °C under standard atmospheric pressure .
Applications

Scientific Uses

Dihydromaltol has several notable applications:

  1. Food Industry: It is used as a flavoring agent due to its pleasant caramel-like aroma and is often incorporated into dairy products and baked goods.
  2. Antioxidant Research: Due to its ability to scavenge free radicals, dihydromaltol is studied for potential health benefits related to oxidative stress reduction.
  3. Flavor Chemistry Studies: Researchers investigate its flavor thresholds and structure-odor relationships to enhance food formulations .

Properties

CAS Number

38877-21-3

Product Name

Dihydromaltol

IUPAC Name

5-hydroxy-6-methyl-2,3-dihydropyran-4-one

Molecular Formula

C6H8O3

Molecular Weight

128.13 g/mol

InChI

InChI=1S/C6H8O3/c1-4-6(8)5(7)2-3-9-4/h8H,2-3H2,1H3

InChI Key

YTKBKDDTNVNZLX-UHFFFAOYSA-N

SMILES

CC1=C(C(=O)CCO1)O

Canonical SMILES

CC1=C(C(=O)CCO1)O

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